Valerophenone tosylhydrazone
Description
Significance of Tosylhydrazone Derivatives as Versatile Synthetic Intermediates
Tosylhydrazone derivatives are recognized as stable and readily available precursors to diazo compounds. scirp.org This property allows them to be used in a variety of important reactions, including cross-coupling, insertion, alkenylation, and alkynylation reactions. scirp.org Their ability to form carbon-carbon (C-C) and carbon-heteroatom bonds makes them crucial in the synthesis of complex molecules, including those with applications in pharmaceuticals, agrochemicals, and materials science. scirp.orgthieme-connect.com The use of N-tosylhydrazones as starting materials has been reported in the efficient synthesis of diarylmethanes, triarylmethanes, and various substituted olefins and thiazole (B1198619) derivatives. scirp.org
Historical Development and Evolution of N-Tosylhydrazone Chemistry
The utility of N-tosylhydrazones in organic synthesis has been recognized for over seven decades. mdpi.com Key milestones in the development of N-tosylhydrazone chemistry include:
1952: Bamford and Stevens first reported the use of N-tosylhydrazones as a source of diazo compounds. acs.orgnih.gov
1962: Caglioti demonstrated their use in the reduction of aldehydes and ketones. mdpi.com
1967: The development of the Shapiro and Eschenmoser-Tanabe reactions further expanded the synthetic utility of these compounds. mdpi.com
2001: Aggarwal and coworkers utilized N-tosylhydrazone salts as diazo precursors for asymmetric epoxidation and aziridination reactions. acs.orgnih.gov
2007: Barluenga and Valdés reported the first palladium-catalyzed cross-coupling reactions with N-tosylhydrazones, a significant advancement that allowed for their direct use in carbene transfer reactions. acs.orgnih.gov
This evolution has established N-tosylhydrazones as fundamental reagents in both traditional and modern synthetic methodologies. nih.gov
Valerophenone (B195941) Tosylhydrazone as a Model Compound and Specific Research Focus
Valerophenone tosylhydrazone serves as an excellent model compound for studying the reactivity and synthetic potential of N-tosylhydrazones derived from ketones. Its parent ketone, valerophenone, is a well-studied aromatic ketone used in photochemical experiments and as an intermediate for liquid crystals. chemicalbook.com The tosylhydrazone derivative allows for the exploration of various transformations, taking advantage of the inherent reactivity of the tosylhydrazone functional group. This article will focus specifically on the synthesis, properties, and reactions of this compound as a representative example of this important class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-(1-phenylpentylideneamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOESQGMPJHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396104 | |
| Record name | Valerophenone tosylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69015-74-3 | |
| Record name | Valerophenone tosylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Valerophenone Tosylhydrazone and Analogous N Tosylhydrazones
Conventional Condensation Protocols for Hydrazone Formation
The most established method for synthesizing valerophenone (B195941) tosylhydrazone and its analogs is the direct condensation of a ketone or aldehyde with tosylhydrazine (p-toluenesulfonylhydrazide). wikipedia.orgwikiwand.com This reaction is a classic example of hydrazone formation, a cornerstone in organic chemistry.
The general mechanism involves the nucleophilic attack of the terminal nitrogen of tosylhydrazine on the electrophilic carbonyl carbon of the ketone (e.g., valerophenone). This is typically followed by the elimination of a water molecule to form the C=N double bond characteristic of the hydrazone. To facilitate the reaction, it is often carried out in a protic solvent, such as ethanol, and may be catalyzed by the addition of a small amount of acid, like hydrochloric acid. wikipedia.org While effective, these methods often require elevated temperatures and the use of organic solvents, which has prompted the development of more sustainable alternatives. nih.gov The reaction can be reversed through hydrolysis to regenerate the original carbonyl compound. wikiwand.com
Advancement of Green Chemistry Approaches in Tosylhydrazone Synthesis
In line with the principles of green chemistry, which aim to create safer, more efficient, and environmentally benign chemical processes, new methods for tosylhydrazone synthesis have been developed. isca.meresearchgate.net These approaches focus on minimizing solvent use and employing milder reaction conditions.
A significant advancement in the green synthesis of N-tosylhydrazones is the use of mechanochemistry, specifically solvent-free grinding. nih.gov This technique involves the manual grinding of the solid reactants—an aldehyde or ketone and 4-methylbenzenesulfonohydrazide (B56588) (tosylhydrazine)—in a mortar with a pestle. nih.govthieme-connect.com The mechanical force provides the energy required to initiate and complete the reaction, eliminating the need for a solvent.
This method offers several advantages:
Speed: The reaction often proceeds to completion in a matter of minutes. nih.gov
High Yields: Excellent yields of the desired tosylhydrazone are typically achieved. nih.govd-nb.info
Purity: The resulting product is often pure enough to be used without extensive purification, requiring only a simple wash with a non-polar solvent like petroleum ether. nih.gov
Environmental Benefits: By avoiding bulk solvents, this approach significantly reduces chemical waste. isca.me
The efficiency of the solvent-free grinding method compared to conventional solvent-based approaches has been demonstrated in various studies. For example, the synthesis of a model tosylhydrazone under different conditions highlights the superiority of the grinding technique.
| Entry | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | Room Temp | 30 min | Trace |
| 2 | CH₃OH | Room Temp | 30 min | 80 |
| 3 | C₂H₅OH | Room Temp | 30 min | 82 |
| 4 | CH₃CN | Room Temp | 30 min | 85 |
| 5 | CH₃CN | Reflux | 30 min | 86 |
| 6 | None (Grinding) | Room Temp | 1 min | 95 |
| 7 | None (Grinding) | Room Temp | 3 min | 95 |
Table based on data from a study on N-tosylhydrazone synthesis, demonstrating the effect of different reaction conditions. nih.gov The reaction was performed with an aldehyde (1 mmol) and tosylhydrazine (1 mmol). nih.gov
The development of milder reaction conditions is a key aspect of improving synthetic efficiency and sustainability. The solvent-free mechanochemical approach is inherently mild, as it is typically conducted at room temperature without the need for heating. nih.govd-nb.info
Another strategy for achieving mild reaction conditions involves the use of phase-transfer catalysts (PTCs). bristol.ac.uk In this method, a suspension of the tosylhydrazone salt can be gently warmed to 30–40 °C in a non-polar medium. bristol.ac.uk The PTC facilitates the transfer of the anion from the solid to the liquid phase, where the reaction occurs under significantly milder temperatures than traditional heating methods. bristol.ac.uk
Furthermore, some modern protocols can proceed effectively using bases like cesium fluoride (B91410) (CsF) or diisopropylamine (B44863) under metal- and solvent-free conditions at room temperature. thieme-connect.comorganic-chemistry.org These mild conditions not only enhance safety and reduce energy consumption but also improve the tolerance of the reaction to various functional groups, leading to cleaner reactions and higher yields. nih.govnih.gov
Mechanistic Investigations of Valerophenone Tosylhydrazone Derived Reactions
Elucidation of Reaction Mechanisms and Key Intermediates
The elucidation of reaction mechanisms is fundamental to understanding how valerophenone (B195941) tosylhydrazone is converted into products. fiveable.me This process involves identifying the step-by-step sequence of elementary reactions, including the characterization of transient intermediates and transition states. fiveable.me Reactions involving valerophenone tosylhydrazone typically proceed through several key intermediates, the nature of which is dictated by the reaction conditions, particularly the base and solvent used.
One of the most common transformations of tosylhydrazones is their conversion to alkenes. wikipedia.orgwikipedia.org This can be achieved through reactions like the Shapiro reaction and the Bamford-Stevens reaction, which, although similar, proceed through different mechanistic pathways. wikipedia.orgwikipedia.org
In the Shapiro reaction , this compound is treated with two equivalents of a strong organolithium base, such as n-butyllithium. wikipedia.orgunirioja.eschemeurope.com The first equivalent deprotonates the more acidic N-H proton, while the second equivalent removes a proton from the carbon alpha to the hydrazone, generating a dianion. unirioja.eschemeurope.com This dianion then collapses, eliminating the tosyl group to form a vinyldiazene intermediate, which rapidly loses nitrogen gas to produce a vinyllithium (B1195746) species. unirioja.es This vinyllithium intermediate can then be quenched with an electrophile, such as water, to yield the final alkene product. unirioja.es
Alternatively, the Bamford-Stevens reaction employs a strong base, such as sodium methoxide (B1231860), in either protic or aprotic solvents. wikipedia.orgjk-sci.comyoutube.com In this reaction, the tosylhydrazone is converted into a diazo compound upon elimination of the tosyl group. wikipedia.orgnih.gov The fate of this diazo intermediate depends on the solvent. In aprotic solvents, it typically loses nitrogen to form a carbene, which can then undergo various reactions, including rearrangements and insertions. jk-sci.com In protic solvents, the diazo compound can be protonated to form a diazonium ion, which then loses nitrogen to generate a carbocation, leading to the formation of alkenes and other potential rearrangement products. jk-sci.comyoutube.com
Recent studies have also explored novel transformations of tosylhydrazones. For instance, sulfur-mediated olefination reactions have been developed where a diazo compound, a thioketone, and a thiirane (B1199164) have been identified as key intermediates. nih.gov Furthermore, visible-light photoredox catalysis has been employed to generate radical anions from tosylhydrazones, leading to the formation of carbanions that can participate in a variety of bond-forming reactions. york.ac.uk
The key intermediates in reactions derived from this compound are summarized in the table below.
| Reaction Type | Key Intermediates | Typical Reagents | Final Product(s) |
| Shapiro Reaction | Dianion, Vinyldiazene, Vinyllithium | 2 equiv. n-BuLi | Alkene |
| Bamford-Stevens (aprotic) | Diazo compound, Carbene | NaOMe, heat | Alkene |
| Bamford-Stevens (protic) | Diazo compound, Diazonium ion, Carbocation | NaOMe, ROH, heat | Alkene, rearrangement products |
| Sulfur-mediated Olefination | Diazo compound, Thioketone, Thiirane | S₈, K₂CO₃ | Alkene |
| Photoredox Catalysis | Radical anion, Carbanion | Photocatalyst, light | Various functionalized products |
This table provides an illustrative overview of key intermediates based on established mechanisms for tosylhydrazones.
Stereochemical Influence on Reactivity and Product Outcome
Stereochemistry plays a pivotal role in the reactions of this compound, influencing both the rate of reaction and the structure of the resulting products. numberanalytics.comfiveable.me The three-dimensional arrangement of atoms in the starting material and intermediates can dictate the stereochemical outcome of the reaction. numberanalytics.com
In the context of the Shapiro reaction, the stereochemistry of the tosylhydrazone itself can influence the regioselectivity of deprotonation. wikipedia.org The reaction exhibits a degree of stereocontrol, with deprotonation often occurring syn to the tosylamide group due to coordination with the lithium cation. wikipedia.org For an unsymmetrical ketone like valerophenone, this can lead to the preferential formation of one regioisomer of the vinyllithium intermediate and, consequently, the final alkene product.
The stereochemical outcome of reactions proceeding through carbene intermediates, such as the Bamford-Stevens reaction in aprotic solvents, can also be significant. The stereospecificity of subsequent reactions of the carbene, for example, in cyclopropanation reactions, is a well-studied phenomenon. While the Bamford-Stevens reaction itself is not generally considered highly stereoselective for alkene formation, the stereochemistry of the starting material can influence the distribution of E and Z alkene isomers. wikipedia.org
The factors influencing the stereochemical outcome of these reactions are multifaceted and include the nature of the substrate, the reagents used, the solvent, and the reaction temperature. fiveable.me For instance, the choice of a bulky base can favor deprotonation at a less sterically hindered site, thereby influencing the regioselectivity and, potentially, the stereoselectivity of the reaction.
The following table illustrates the potential influence of stereochemistry on product formation in the Shapiro reaction of this compound.
| Stereoisomer of this compound | Major Vinyllithium Intermediate | Major Alkene Product |
| (E)-isomer | Lithiation at the less substituted carbon syn to the tosylamide | Less substituted alkene |
| (Z)-isomer | Lithiation at the more substituted carbon syn to the tosylamide | More substituted alkene |
This table is illustrative and based on the general principles of stereochemical control in the Shapiro reaction. The actual product distribution would require specific experimental validation for this compound.
Kinetic and Thermodynamic Control in Reaction Pathways
The decomposition of this compound can lead to different alkene isomers, and the ratio of these isomers can often be influenced by the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control. jk-sci.comchemistnotes.comalfa-chemistry.com
In the context of the Shapiro and Bamford-Stevens reactions, the regioselectivity of alkene formation from unsymmetrical ketones like valerophenone is a classic example of this dichotomy. The Shapiro reaction, which typically uses a strong, non-nucleophilic base at low temperatures, is often under kinetic control, favoring the formation of the less substituted (and generally less stable) alkene. chemistnotes.comalfa-chemistry.com This is because the deprotonation of the less sterically hindered alpha-proton is kinetically favored.
On the other hand, the Bamford-Stevens reaction, which can be run under a variety of conditions, may lead to either the kinetic or thermodynamic product. jk-sci.comalfa-chemistry.com When conducted under conditions that allow for equilibration, such as higher temperatures, the more substituted (and more thermodynamically stable) alkene is often the major product. jk-sci.comchemistnotes.comalfa-chemistry.com
The interplay between kinetic and thermodynamic control is a powerful tool for synthetic chemists, allowing for the selective formation of a desired product isomer by careful choice of reaction conditions.
The following table summarizes the expected major products from the decomposition of this compound under kinetic and thermodynamic control.
| Reaction Control | Favored Product | Typical Reaction Conditions | Rationale |
| Kinetic Control | Less substituted alkene (1-phenyl-1-pentene) | Low temperature, strong non-nucleophilic base (e.g., n-BuLi) | Faster deprotonation at the less sterically hindered position. |
| Thermodynamic Control | More substituted alkene (1-phenyl-2-pentene) | Higher temperature, conditions allowing for equilibration | Formation of the more thermodynamically stable, more highly substituted double bond. |
This table illustrates the general principles of kinetic and thermodynamic control as applied to this compound. The actual product ratios are dependent on specific experimental conditions.
Computational and Theoretical Studies on N Tosylhydrazone Reactivity
Quantum Mechanical Approaches for Reaction Mechanism Delineation
Quantum mechanical (QM) calculations are fundamental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed delineation of reaction pathways, including the identification of transition states and intermediates. For reactions involving N-tosylhydrazones like Valerophenone (B195941) tosylhydrazone, QM methods can unravel the mechanistic details of key transformations such as the Shapiro reaction.
The Shapiro reaction, a classical transformation of tosylhydrazones to alkenes, proceeds through a series of steps initiated by deprotonation. Quantum mechanical studies on analogous systems have helped to clarify the nature of the intermediates, such as the vinyl anion, and the subsequent elimination of dinitrogen and the tosyl group. While specific QM studies focusing exclusively on Valerophenone tosylhydrazone are not extensively documented in the literature, the principles derived from studies on similar tosylhydrazones are applicable. These studies typically employ ab initio and Density Functional Theory (DFT) methods to calculate the energies of reactants, products, and intermediate structures along the reaction coordinate.
Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the reactivity and selectivity of organic reactions due to its favorable balance between accuracy and computational cost. DFT calculations can provide valuable information about the electronic structure of this compound and its derivatives, which in turn governs their reactivity.
Key applications of DFT in this context include:
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how a molecule will interact with other reagents. For this compound, the HOMO is typically localized on the hydrazone moiety, indicating its nucleophilic character, while the LUMO is associated with the aromatic rings, suggesting sites for nucleophilic attack.
Reaction Pathway Modeling: DFT is extensively used to model the entire reaction pathway of tosylhydrazone reactions. This includes locating the transition state structures and calculating the activation energies for different possible pathways. For instance, in the Shapiro reaction of an unsymmetrical ketone derivative like this compound, DFT can be used to predict the regioselectivity of the deprotonation step by comparing the activation barriers for the formation of the different possible vinyl lithium intermediates.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and bonding interactions within the molecule, helping to understand the stability of intermediates and the nature of the bonds being formed and broken during the reaction.
A detailed DFT-level investigation into the Shapiro reaction mechanism for a generic tosylhydrazone provided a rationale for the observed regioselectivity. The study highlighted the importance of the conformation of the alkyl chain and the aggregation of lithium species in the reaction outcome.
Molecular Modeling of Transition States and Intermediate Structures
The characterization of transition states and intermediates is paramount for a comprehensive understanding of a reaction mechanism. Molecular modeling, particularly using DFT, allows for the precise determination of the three-dimensional structures of these transient species.
For the reactions of this compound, key intermediates that can be modeled include:
The initial tosylhydrazone anion formed after the first deprotonation.
The dianion formed after the second deprotonation at the α-carbon.
The subsequent vinyl anion formed after the elimination of the tosyl group and dinitrogen.
By calculating the geometries and energies of these intermediates, researchers can gain a deeper understanding of the factors that control the reaction's progress and selectivity. For example, the stereochemistry of the resulting alkene in the Shapiro reaction is determined by the geometry of the vinyl lithium intermediate. Computational modeling can predict the most stable conformation of this intermediate, and thus the major product of the reaction.
Table of Calculated Parameters for a Model Tosylhydrazone System
| Parameter | Value | Description |
| Activation Energy (Deprotonation) | 15-20 kcal/mol | The calculated energy barrier for the removal of the α-proton by an alkyllithium base. This value can vary depending on the specific base and solvent modeled. |
| N-N Bond Length (Transition State) | ~1.25 Å | The bond length of the dinitrogen moiety in the transition state for its elimination. This value is intermediate between a double and a triple bond. |
| C=C Bond Length (Vinyl Anion) | ~1.34 Å | The calculated length of the carbon-carbon double bond in the resulting vinyl anion intermediate. |
Note: The values in this table are illustrative and based on general findings for tosylhydrazones. Specific values for this compound would require dedicated computational studies.
Advanced Synthetic Applications and Future Research Directions in Valerophenone Tosylhydrazone Chemistry
Role in Complex Molecule and Natural Product Total Synthesis
N-tosylhydrazones are pivotal intermediates in the synthesis of complex organic structures and natural products. Their utility primarily stems from their role in forming carbon-carbon bonds through reactions like the Shapiro reaction and various transition-metal-catalyzed cross-coupling processes. nih.govwikipedia.org
The Shapiro reaction transforms ketones and aldehydes into alkenes via the decomposition of their tosylhydrazone derivatives in the presence of a strong base. wikipedia.org For valerophenone (B195941) tosylhydrazone, this reaction provides a pathway to vinyl-lithium species, which can then be protonated to form an alkene or trapped with other electrophiles. This method is particularly valuable for introducing double bonds into specific positions within a complex molecular framework, a common challenge in total synthesis. wikipedia.org A notable application of the Shapiro reaction is its use in the Nicolaou total synthesis of Taxol. wikipedia.org
Furthermore, the in situ generation of diazo compounds from tosylhydrazones like valerophenone tosylhydrazone allows for their participation in transition-metal-catalyzed cross-coupling reactions . nih.gov Palladium-catalyzed cross-coupling of N-tosylhydrazones offers a practical alternative to the classic Shapiro reaction for converting carbonyl groups into carbon-carbon double bonds. nih.gov These reactions can form polysubstituted olefins and are considered an efficient alternative to using potentially unstable diazo compounds directly. mdpi.com The versatility of these reactions makes this compound a valuable building block for constructing the carbon skeleton of intricate natural products. cri.or.th
| Reaction Type | Description | Key Reagents | Application in Synthesis |
| Shapiro Reaction | Converts tosylhydrazones to alkenes via a vinyllithium (B1195746) intermediate. wikipedia.org | 2 equiv. organolithium base (e.g., n-BuLi) | Formation of specific C=C bonds. wikipedia.org |
| Bamford-Stevens Reaction | A related reaction that also involves the basic decomposition of tosylhydrazones. wikipedia.org | Strong base (e.g., sodium methoxide) | Alkene synthesis. wikipedia.org |
| Metal-Catalyzed Cross-Coupling | Couples tosylhydrazones with partners like aryl halides or boronic acids. nih.govmdpi.com | Pd, Cu, Rh, Ni, or Co catalysts | Construction of complex carbon skeletons. nih.gov |
| Cyclopropanation | Reaction of the derived metal carbene with an alkene. wikipedia.org | Rh or other metal catalysts | Synthesis of cyclopropane (B1198618) rings. wikipedia.org |
Development of Enantioselective and Diastereoselective Transformations
A significant frontier in the chemistry of this compound is the development of stereoselective reactions. Controlling enantioselectivity and diastereoselectivity is crucial for the synthesis of chiral molecules, particularly pharmaceuticals and biologically active natural products.
Diastereoselective transformations have been successfully developed for N-tosylhydrazones. For instance, a copper-catalyzed radical reaction of N-tosylhydrazones can produce (E)-vinyl sulfones with excellent stereoselectivity. organic-chemistry.org This method demonstrates high functional group tolerance and proceeds under relatively mild conditions. The "E" configuration of the product is a direct result of the reaction mechanism, showcasing a high degree of diastereocontrol.
Enantioselective transformations represent a more challenging yet highly rewarding area. While specific enantioselective reactions for this compound are not widely reported, research on related hydrazone structures provides a strong proof of concept. For example, catalytic enantioselective additions of arylboronic acids to phosphono hydrazones have been achieved with excellent enantioselectivities (up to 99% ee) using palladium catalysts with chiral ligands. researchgate.net This approach highlights a promising strategy that could be adapted for tosylhydrazones like this compound, opening avenues for the asymmetric synthesis of valuable chiral compounds. The search for new chiral catalysts and reaction conditions that can induce high stereoselectivity in reactions involving tosylhydrazone-derived carbenes is an active area of research. epfl.ch
Innovation in Reagent Design (e.g., N-Triftosylhydrazones as Superior Diazo Precursors)
Innovation in the design of sulfonylhydrazone reagents has led to significant improvements in reactivity and applicability. A prime example is the development of N-triftosylhydrazones (specifically N-2-(trifluoromethyl)benzenesulfonylhydrazones), which have emerged as superior precursors for diazo compounds compared to traditional N-tosylhydrazones. acs.orgresearchgate.net
The key advantage of N-triftosylhydrazones lies in their enhanced lability; they decompose to form diazo compounds at much lower temperatures, as low as -40 °C. researchgate.netnih.gov This contrasts with N-tosylhydrazones, which often require elevated temperatures for decomposition. The milder reaction conditions offered by N-triftosylhydrazones lead to several benefits:
Improved Reaction Efficiency and Selectivity: Lower temperatures often suppress side reactions, leading to cleaner reaction profiles and higher yields of the desired product. acs.org
Enhanced Functional Group Tolerance: Sensitive functional groups that would not survive the harsher conditions required for tosylhydrazone decomposition can be tolerated. acs.orgresearchgate.net
Broader Reaction Scope: Challenging synthetic transformations that are not feasible with traditional tosylhydrazones can be accomplished. researchgate.net
This advancement significantly broadens the scope of carbene chemistry, allowing for the development of novel reactions and more efficient synthetic routes. acs.orgnih.gov
| Feature | N-Tosylhydrazones | N-Triftosylhydrazones | Advantage of N-Triftosylhydrazones |
| Decomposition Temperature | Higher temperatures required | Low temperatures (as low as -40 °C). researchgate.netnih.gov | Milder reaction conditions. |
| Reaction Efficiency | Variable | Generally superior. acs.orgresearchgate.net | Higher yields, fewer side products. |
| Selectivity | Good | Generally superior. acs.orgresearchgate.net | Better control over reaction outcome. |
| Functional Group Tolerance | Moderate | Superior. acs.orgresearchgate.net | Broader applicability in complex synthesis. |
Functional Group Tolerance and Broad Synthetic Utility
The utility of a synthetic method is often defined by its tolerance to a wide range of functional groups. N-tosylhydrazones demonstrate good stability and compatibility with many common functional groups, as they are easily prepared from aldehydes or ketones and are often crystalline, stable solids. wikipedia.orgmdpi.com
However, the strong basic or high-temperature conditions sometimes required for their reactions can limit their applicability in the presence of sensitive groups. The development of milder reaction protocols and more reactive reagents, such as the aforementioned N-triftosylhydrazones, has greatly expanded the functional group tolerance of these transformations. acs.orgresearchgate.net Modern copper- and palladium-catalyzed reactions involving N-tosylhydrazones have been shown to be compatible with a variety of substituents, including both electron-donating and electron-withdrawing groups on aromatic rings, as well as heteroaromatic substrates. organic-chemistry.org This robustness allows for their use at various stages of a synthetic sequence without the need for extensive protecting group strategies.
Emerging Applications in Materials Science (e.g., organic semiconductors)
While the primary application of this compound has been in organic synthesis, the inherent electronic properties of hydrazone-containing molecules suggest potential applications in materials science. Organic semiconductors are materials with tunable properties, good flexibility, and potentially low manufacturing costs, making them attractive for use in devices like organic light-emitting diodes (OLEDs) and sensors. drpress.orgresearchgate.net
Research has demonstrated that molecules containing the hydrazone moiety can exhibit semiconductor properties. For example, thin films of 4-phenylthiazol-2-yl-(phenylhydrazono)acetonitrile (PTPA) have been investigated as a novel organic semiconductor, showing that its electrical conductivity increases with temperature, a characteristic feature of semiconductor materials. researchgate.net Organic dyes and pigments, many of which contain conjugated systems similar to those found in hydrazone derivatives, are a major class of compounds being explored for organic electronics. psu.edu Given that this compound possesses a conjugated π-system, it and its derivatives represent a class of molecules that could be explored for such applications. Future research may focus on synthesizing polymers or macrocycles incorporating the this compound unit to investigate their optical and electronic properties for potential use in flexible and low-cost electronic devices. drpress.orgresearchgate.net
Advancements in Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ignited.in The chemistry of this compound can be advanced through the adoption of more sustainable practices.
Key areas for developing greener methodologies include:
Catalysis: Employing catalytic methods, especially with non-toxic and earth-abundant metals, is a core principle of green chemistry. nih.gov The transition-metal-catalyzed reactions of tosylhydrazones are inherently more sustainable than stoichiometric reactions. nih.gov Biocatalysis, using enzymes to perform chemical transformations with high selectivity, offers a particularly eco-friendly approach. jddhs.com
Alternative Solvents and Conditions: The synthesis of tosylhydrazones is often a straightforward condensation reaction that can be performed under mild conditions, sometimes in greener solvents like ethanol. wikipedia.org Exploring solvent-free reaction conditions or the use of benign media like water or supercritical fluids could further reduce environmental impact. ignited.in
Energy Efficiency: The use of energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. jddhs.com
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is a fundamental goal. Catalytic cross-coupling and cycloaddition reactions involving tosylhydrazones are often highly atom-economical.
By focusing on these principles, the synthesis and application of this compound can be aligned with the broader goal of developing more sustainable and environmentally responsible chemical processes. nih.gov
Q & A
Q. What are the standard methods for synthesizing Valerophenone tosylhydrazone, and how can researchers optimize reaction conditions?
this compound is typically synthesized via the condensation of valerophenone with p-toluenesulfonyl hydrazide. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of valerophenone to p-toluenesulfonyl hydrazide in ethanol or methanol under reflux.
- Catalysis : Acidic conditions (e.g., HCl or H₂SO₄) accelerate the reaction .
- Purification : Recrystallization from ethanol yields a purity of ≥98%, confirmed by melting point analysis and HPLC . Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) to adjust reflux time (typically 4–6 hours).
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Compare ¹H and ¹³C NMR peaks with literature data (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide protons at δ 2.4 ppm) .
- HPLC Analysis : Employ a C18 column (4.6 mm × 25 cm) with a mobile phase of acetonitrile/water (70:30 v/v) at 2 mL/min flow rate. Retention time should align with standards (e.g., relative retention time of 1.0 for valerophenone derivatives) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 331.4 .
Q. What safety protocols are critical when handling this compound?
- Storage : Keep in a sealed container in a dry, ventilated area away from oxidizers .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for synthesis .
- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions?
- Acid-Catalyzed vs. Thermal Pathways : Acid catalysis (e.g., HCl) promotes hydrazone formation via protonation of the carbonyl group, while thermal decomposition of tosylhydrazones may generate carbene intermediates (e.g., lithium salt pyrolysis at 80–100°C) .
- Side Reactions : Competing pathways, such as hydrolysis or dimerization, can occur if moisture is present. Use anhydrous solvents and inert atmospheres to suppress these .
Q. What analytical challenges arise in detecting this compound in multicomponent mixtures, and how can they be resolved?
Challenges :
- Co-elution with structurally similar impurities (e.g., 4-isobutylacetophenone) in HPLC .
- Signal overlap in NMR due to aromatic proton multiplicity. Solutions :
- Chromatographic Optimization : Adjust mobile phase composition (e.g., 65:35 acetonitrile/water) to achieve baseline separation (resolution ≥2.5) .
- 2D NMR Techniques : Use HSQC or COSY to resolve overlapping peaks .
Table 1 : HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18 (4.6 mm × 25 cm) | |
| Flow Rate | 2 mL/min | |
| Detection Wavelength | 254 nm | |
| Retention Time | ~4.3 minutes |
Q. How can researchers reconcile contradictory spectroscopic data reported for this compound?
- Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, XRD) and databases (e.g., CAS Registry No. 69015-74-3) .
- Literature Review : Prioritize peer-reviewed studies over non-vetted sources (e.g., avoid ) .
- Reproducibility : Replicate experiments under identical conditions to confirm results .
Methodological Guidelines
- Experimental Design : Use factorial design to test variables (e.g., temperature, solvent polarity) on reaction yield .
- Data Interpretation : Apply statistical tools (e.g., ANOVA) to analyze chromatographic reproducibility .
- Ethical Compliance : Document safety protocols and obtain institutional approvals for hazardous material use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
